molecular formula C15H12Br4O2 B6594769 3,3',5,5'-Tetrabromobisphenol A-13C12 CAS No. 1352876-39-1

3,3',5,5'-Tetrabromobisphenol A-13C12

Cat. No. B6594769
M. Wt: 555.78 g/mol
InChI Key: VEORPZCZECFIRK-ZGFLEIAISA-N
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Description

3,3’,5,5’-Tetrabromobisphenol A, also known as TBBPA, is a brominated derivative of bisphenol A commonly used as a flame retardant . It finds applications in a variety of consumer products ranging from fabrics to plastics and electronics .


Molecular Structure Analysis

The molecular structure of 3,3’,5,5’-Tetrabromobisphenol A consists of two phenol groups connected by a carbon bridge, with each phenol group having two bromine atoms attached . The linear formula is (CH3)2C[C6H2(Br)2OH]2 .


Physical And Chemical Properties Analysis

3,3’,5,5’-Tetrabromobisphenol A has a molecular weight of 543.87 . It has a melting point of 178-181 °C . It’s worth noting that it’s not likely to be mobile in the environment due to its low water solubility .

Scientific Research Applications

Microbial Culture and Reductive Debromination

A study by Arbeli and Ronen (2003) explored the use of microbial cultures for the reductive debromination of Tetrabromobisphenol-A, a flame retardant used in various plastic polymers. They found that anaerobic microorganisms from contaminated sediment could debrominate tetrabromobisphenol-A to bisphenol-A, identifying intermediate metabolites in the process. This study suggests the potential for bioremediation in environments contaminated with flame retardants (Arbeli & Ronen, 2003).

Mechanochemical Degradation

Zhang et al. (2012) investigated the mechanochemical (MC) destruction of Tetrabromobisphenol A (TBBPA) as a non-combustion technology. They found that TBBPA can be effectively destroyed and debrominated by co-grinding with calcium oxide or a mixture of iron powder and quartz sand. This process offers a promising method for the safe disposal of TBBPA-containing wastes (Zhang et al., 2012).

Advanced Oxidation Processes and Toxicity

Koc-Jurczyk et al. (2022) studied the impact of advanced oxidation processes on the toxicity of TBBPA solutions. Their work provides insights into the transformation and potential toxicity mitigation of TBBPA in wastewater treatment processes (Koc-Jurczyk et al., 2022).

Analytical Method Development for Detection in Human Serum

Hayama et al. (2004) developed a method for determining TBBPA in human serum using liquid chromatography-electrospray ionization tandem mass spectrometry. This analytical method provides a way to monitor the presence of TBBPA in human biological samples (Hayama et al., 2004).

Sorption Kinetics and Thermodynamics on Carbon Nanotubes

Fasfous, Radwan, and Dawoud (2010) reported on the sorption kinetics, equilibrium, and thermodynamics of TBBPA on multiwalled carbon nanotubes. Their findings contribute to understanding the environmental behavior and potential removal techniques for TBBPA in various settings (Fasfous, Radwan, & Dawoud, 2010).

Electrochemical Sensor Development

Research by Shen et al. (2018) focused on creating an electrochemical sensor for TBBPA detection. They developed a polydopamine imprinted sensor that showed great promise in sensitivity and selectivity, potentially useful for environmental monitoring (Shen et al., 2018).

Immunoassay for Environmental Detection

Xu et al. (2012) developed a sensitive and selective enzyme-linked immunosorbent assay (ELISA) for detecting TBBPA in environmental matrices. This assay could significantly contribute to screening for TBBPA pollution in various ecosystems (Xu et al., 2012).

Proteogenomics Identification of Degraders

A study by Macêdo et al. (2022) used proteogenomics to identify microorganisms actively degrading TBBPA in anaerobic bioreactors. This approach provides a deeper understanding of the microbial degradation pathways of TBBPA in wastewater treatment (Macêdo et al., 2022).

Transformation by Rhodococcus jostii

Xu et al. (2018) studied the transformation of TBBPA by the bacterium Rhodococcus jostii RHA1, finding that it rapidly converts TBBPA into less toxic forms. This research contributes to our understanding of bioremediation possibilities for TBBPA-contaminated environments (Xu et al., 2018).

Anaerobic-Aerobic Microbial Degradation

Ronen and Abeliovich (2000) investigated the biodegradation of TBBPA in anaerobic sediment, followed by aerobic degradation of the resulting metabolites. This study demonstrates the feasibility of using a sequential anaerobic-aerobic process for complete degradation in contaminated soils (Ronen & Abeliovich, 2000).

Safety And Hazards

3,3’,5,5’-Tetrabromobisphenol A is classified as a carcinogen (Carcinogenicity Category 1B) and is very toxic to aquatic life with long-lasting effects . It’s recommended to avoid ingestion and inhalation, and to use personal protective equipment as required .

properties

IUPAC Name

2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propan-2-yl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Br4O2/c1-15(2,7-3-9(16)13(20)10(17)4-7)8-5-11(18)14(21)12(19)6-8/h3-6,20-21H,1-2H3/i3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEORPZCZECFIRK-ZGFLEIAISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C(=C1)Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([13C]1=[13CH][13C](=[13C]([13C](=[13CH]1)Br)O)Br)[13C]2=[13CH][13C](=[13C]([13C](=[13CH]2)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Br4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201016852
Record name 3,3',5,5'-Tetrabromobisphenol A-13C12
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

555.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3',5,5'-Tetrabromobisphenol A-13C12

CAS RN

1352876-39-1
Record name 3,3',5,5'-Tetrabromobisphenol A-13C12
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ramachandraiah, P. K. Ghosh, A. S. Mehta, R. P. Pandya, A. D. Jethva, S. S. Vaghela, S. N. Misra (pending U.S. pat. appln. Ser. No. 09/767,667 [2001]) have prepared tetrabromobisphenol-A from bisphenol-A using 2:1 molar ratio of bromide and bromate salts as brominating agent. To 0.50 kg (2.19 moles) of bisphenol-A in 1.50 liters of methylene chloride, a solution of 0.63 kg (6.14 moles) of sodium bromide, 0.44 kg (2.93 moles) of sodium bromate and 1 g of sodium lauryl sulfate in 2.5 liters of water was added. The flask was cooled to 10° C. by placing it in a cold water bath. To it, 0.90 liters (10.8 moles) of 12 N hydrochloric acid was added over 3 h under stirring. The contents were stirred for another 0.5 h and the separated solid product was filtered, washed twice with deionized water and dried in oven at 100° C. to give a yield of 0.85 kg of TBBPA. The organic layer was recycled in subsequent batches. The isolated yield of TBBPA (m.p. 178-180° C.) over three batches was 85.4%. Although the method has several advantages in that the brominating reagent is easy to handle, no catalyst is required, the bromine atom efficiency for the aromatic substitution reaction studied is as high as 95-100%, the main drawback of this method is that alkali bromide and bromate salts are individually much costlier than liquid bromine. Moreover the 4:2 stoichiometry of bromide:bromate is suitable for substitution reactions but not for addition of bromine across double bonds.
[Compound]
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bromate salts
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Mahfoudhi, WB Ameur, SV Malysheva… - … Science and Pollution …, 2023 - Springer
In spite of the fact that bromophenols (BPs) and hexabromocyclododecanes (HBCDs) are widely used as flame retardants, no data was available until now on the levels of these two …
Number of citations: 1 link.springer.com

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